molecular formula C12H10N2O B11901150 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- CAS No. 71083-63-1

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-

Katalognummer: B11901150
CAS-Nummer: 71083-63-1
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: OQWABZFAIKMVTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-ethylquinoline and cyanogen bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile and a base such as potassium carbonate.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring structure.

    Hydrolysis: The final step includes hydrolysis to introduce the hydroxyl group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various quinoline derivatives, such as amines, ketones, and esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- is unique due to the presence of both the ethyl and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

71083-63-1

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

7-ethyl-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-2-8-3-4-10-11(5-8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15)

InChI-Schlüssel

OQWABZFAIKMVTM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)C(=O)C(=CN2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.